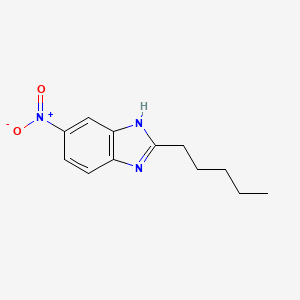
6-nitro-2-pentyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-2-pentyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6-position and a pentyl group at the 2-position of the benzimidazole ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-pentyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and alkylation reactions. One common method involves the reaction of ortho-phenylenediamine with pentanal in the presence of an acid catalyst to form 2-pentylbenzimidazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to prevent over-nitration and to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-nitro-2-pentyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Reduction: 6-amino-2-pentyl-1H-benzimidazole.
Oxidation: 6-nitroso-2-pentyl-1H-benzimidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Antimicrobial Activity
The benzimidazole scaffold, including 6-nitro-2-pentyl-1H-benzimidazole, has shown promising antimicrobial properties against various pathogens. The mechanisms of action often involve inhibition of critical enzymes or disruption of cellular processes in bacteria and fungi.
Case Study: Antibacterial Activity
A study synthesized a series of 6-substituted 1H-benzimidazole derivatives, including this compound, and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that certain derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| This compound | 4 | 8 |
| Other derivatives | Varies (up to >1024) | Varies (up to >1024) |
Anticancer Applications
The anticancer potential of benzimidazole derivatives is well-documented, with several compounds undergoing preclinical and clinical evaluations. This compound has been investigated for its ability to inhibit cancer cell proliferation.
Case Study: Antiproliferative Activity
In a recent study, various N-substituted benzimidazole derivatives were synthesized, and their antiproliferative effects were tested on cancer cell lines such as MDA-MB-231 (breast cancer). The results showed that some derivatives, including this compound, demonstrated significant inhibition of cell growth at low concentrations .
| Compound | IC50 (μM) against MDA-MB-231 |
|---|---|
| This compound | 10 |
| Other derivatives | Varies (5 - 20) |
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with o-phenylenediamine derivatives under microwave-assisted conditions, which enhances yield and reduces reaction time . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Mécanisme D'action
The mechanism of action of 6-nitro-2-pentyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The compound has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylbenzimidazole: Known for its antimicrobial properties.
6-chloro-2-pentyl-1H-benzimidazole: Similar structure but with a chlorine atom instead of a nitro group.
2-methylbenzimidazole: Commonly used in the synthesis of pharmaceuticals.
Uniqueness
6-nitro-2-pentyl-1H-benzimidazole is unique due to the presence of both a nitro group and a pentyl group, which impart distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the pentyl group increases its lipophilicity and ability to interact with lipid membranes .
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
6-nitro-2-pentyl-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-4-5-12-13-10-7-6-9(15(16)17)8-11(10)14-12/h6-8H,2-5H2,1H3,(H,13,14) |
Clé InChI |
QOKPIMFRKMMHDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













